![molecular formula C23H22N2O4S B2694198 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922136-88-7](/img/structure/B2694198.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide” is a compound that falls under the category of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor . They are used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H17IN2O3 . It includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with nitrogen and sulfur as the only ring hetero atoms .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 528.2±50.0 °C and a density of 1.39 g/cm3 . It is soluble in methanol . The pKa value is predicted to be 4.24±0.10 .Scientific Research Applications
Enzyme Inhibition and Molecular Synthesis
The sulfonamide group in similar compounds facilitates the synthesis of novel classes of inhibitors with significant implications for therapeutic applications. For instance, primary sulfonamides have been shown to enable the construction of [1,4]oxazepine rings, acting as potent inhibitors of human carbonic anhydrases, a class of enzymes with therapeutic relevance in conditions like glaucoma, epilepsy, and altitude sickness (A. Sapegin et al., 2018). Similarly, catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have led to the synthesis of chiral derivatives, showcasing the versatility of such compounds in creating enantiomerically enriched products with potential bioactivity (L. D. Munck et al., 2017).
Antimicrobial and Antiproliferative Activities
The structural motif of dibenzo[b,f][1,4]oxazepine has been explored for antimicrobial and antiproliferative potentials. Novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, a close relative to the specified compound, have demonstrated in vitro anti-HIV and antifungal activities, highlighting the potential for these compounds in developing new therapeutic agents (M. Zareef et al., 2007). Moreover, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been linked to effective antimicrobial and antiproliferative agents, suggesting a broad spectrum of biological activities for compounds with such sulfonamide linkages (Shimaa M. Abd El-Gilil, 2019).
Mechanism of Action
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-11-10-17(14-18(20)23(25)26)24-30(27,28)22-12-9-15(2)13-16(22)3/h5-14,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZWUDUXKYDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.